molecular formula C9H18N2O2 B1603114 3-(Boc-Amino)-3-methylazetidine CAS No. 1018443-01-0

3-(Boc-Amino)-3-methylazetidine

Cat. No.: B1603114
CAS No.: 1018443-01-0
M. Wt: 186.25 g/mol
InChI Key: BFHSUIWEPMCBQR-UHFFFAOYSA-N
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Description

3-(Boc-Amino)-3-methylazetidine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a 3-methylazetidine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

Boc-protected amines are commonly used in organic synthesis, particularly in peptide chemistry . They are often involved in reactions with various reagents and catalysts .

Mode of Action

The Boc group in 3-(Boc-Amino)-3-methylazetidine serves as a protective group for the amine function. It is stable towards most nucleophiles and bases . The Boc group can be introduced and removed under a variety of conditions . In the presence of a catalyst, Boc-protected amines can undergo chemoselective mono-N-Boc protection .

Biochemical Pathways

Boc-protected amines are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may influence the compound’s bioavailability .

Result of Action

The use of boc-protected amines in reactions can lead to the formation of new carbon–carbon bonds . Furthermore, the Boc group can be removed under various conditions, leading to the exposure of the amine function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc protection of amines can be conducted under either aqueous or anhydrous conditions . The reaction conditions, including the presence of a base and the anhydride Boc2O, can affect the reaction’s efficiency . Furthermore, the reaction can be influenced by the presence of a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-Amino)-3-methylazetidine typically involves the protection of the amino group with a Boc group. One common method is to react 3-amino-3-methylazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and solid acid catalysts to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-Amino)-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Carboxylic acids, acid chlorides, isocyanates

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotection: 3-amino-3-methylazetidine

    Substitution: Amides, ureas

    Reduction: Alcohols

Comparison with Similar Compounds

Similar Compounds

    3-(Cbz-Amino)-3-methylazetidine: Features a carbobenzyloxy (Cbz) protected amino group.

    3-(Fmoc-Amino)-3-methylazetidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

3-(Boc-Amino)-3-methylazetidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHSUIWEPMCBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628940
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018443-01-0
Record name tert-Butyl (3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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